Benzo[b]thiophene-2-carboxamide
CAS No.: 6314-42-7
Cat. No.: VC1971676
Molecular Formula: C9H7NOS
Molecular Weight: 177.22 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[b]thiophene-2-carboxamide - 6314-42-7](/images/structure/VC1971676.png)
Specification
CAS No. | 6314-42-7 |
---|---|
Molecular Formula | C9H7NOS |
Molecular Weight | 177.22 g/mol |
IUPAC Name | 1-benzothiophene-2-carboxamide |
Standard InChI | InChI=1S/C9H7NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,11) |
Standard InChI Key | GYSCBCSGKXNZRH-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(S2)C(=O)N |
Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)C(=O)N |
Introduction
Chemical Structure and Properties
Benzo[b]thiophene-2-carboxamide consists of a fused benzothiophene ring system with a carboxamide group at the 2-position. Its chemical and physical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of Benzo[b]thiophene-2-carboxamide
Property | Value |
---|---|
Chemical Formula | C9H7NOS |
Molecular Weight | 177.221 g/mol |
CAS Number | 6314-42-7 |
IUPAC Name | 1-benzothiophene-2-carboxamide |
Melting Point | 176°C to 178°C |
Appearance | Fine, pale yellow crystalline solid |
InChI Key | GYSCBCSGKXNZRH-UHFFFAOYSA-N |
SMILES Notation | C1=CC=C2C(=C1)C=C(S2)C(=O)N |
The structure features a planar aromatic system with the carboxamide group typically oriented in the plane of the ring system, which is significant for its interaction with biological targets. The compound contains a sulfur atom within the thiophene ring, contributing to its distinctive electronic properties and reactivity patterns .
Synthesis Methods
Several synthetic routes have been developed for preparing Benzo[b]thiophene-2-carboxamide and its derivatives. These methods typically involve either the synthesis of the benzo[b]thiophene core followed by functionalization at the 2-position, or the construction of the heterocyclic system with the carboxamide functionality already in place.
From Benzo[b]thiophene-2-carboxylic Acid
One of the most common approaches involves the conversion of benzo[b]thiophene-2-carboxylic acid to the corresponding carboxamide. This can be achieved through various methods:
-
Activation with Coupling Reagents: Using N,N'-carbonyldiimidazole followed by reaction with ammonia or amines .
-
Via Acid Chloride: Converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by treatment with ammonia or amines .
-
Carbodiimide Coupling: Employing carbodiimide derivatives such as DCC (N,N'-dicyclohexylcarbodiimide) to facilitate direct condensation with amines .
Synthesis of Benzo[b]thiophene-2-carboxylic Acid
The carboxylic acid precursor can be synthesized through several routes:
-
From Halobenzoyl Compounds: Reacting halobenzoyl compounds with mercaptoacetic acid in the presence of aqueous alkali metal hydroxide solution (10-15% w/w) at temperatures between 115-125°C and pressures between 15-25 psi for approximately 3 hours .
-
Two-Step Process: (a) Reacting 2-halobenzaldehyde with an alkyl mercaptan in the presence of alkali at reflux temperature, preferably using a phase transfer catalyst, to produce a 2-alkylthiobenzaldehyde intermediate; followed by (b) treating this intermediate with 2-haloacetic acid at 110°C .
-
Japanese Method: (a) Reacting 2-chlorobenzaldehyde with a dialkali salt of 2-mercaptoacetic acid in an aprotic polar solvent to produce a 2-[(2-formylphenyl)thio]acetate alkali metal salt intermediate; followed by (b) cyclizing the intermediate in the presence of a base .
The resulting carboxylic acid can then be converted to various amide derivatives through the methods described above.
Pharmacological Applications and Biological Activity
Benzo[b]thiophene-2-carboxamide and its derivatives exhibit diverse pharmacological activities, making them valuable scaffolds in drug discovery and development.
Central Nervous System Activity
Certain N-(tert-aminoalkyl) derivatives of benzo[b]thiophene-2-carboxamide have demonstrated significant central nervous system (CNS) activity. These compounds function as:
-
Tranquilizers
-
CNS depressants
-
Hypnotics
-
Muscle relaxants
These effects occur at non-toxic doses, suggesting potential therapeutic applications in anxiety disorders, sleep disturbances, and muscle spasticity .
Opioid Receptor Modulation
Benzo[b]thiophene-2-carboxamide derivatives have been explored as novel opioid receptor agonists with potent analgesic effects. A key advantage of these compounds is their reduced side effect profile, particularly regarding constipation, which is a common limitation of traditional opioid analgesics. These compounds activate opioid receptors through specific signaling pathways that maintain analgesic efficacy while minimizing adverse effects.
Amyloid-β Aggregation Modulation
Recent research has revealed that certain benzo[b]thiophene-2-carboxamide derivatives can modulate the aggregation of amyloid-β peptides (Aβ42), which are implicated in Alzheimer's disease pathogenesis. Specifically, N-phenylbenzo[b]thiophene-2-carboxamide derivatives with specific substitution patterns exhibit either inhibitory or promoting effects on Aβ42 aggregation:
-
Inhibitors: Compounds possessing a methoxyphenol pharmacophore demonstrated concentration-dependent inhibition of Aβ42 aggregation, with maximum inhibition of 54% observed for certain derivatives.
-
Promoters: Incorporation of a 4-methoxyphenyl ring led to significant acceleration of Aβ42 fibrillogenesis, with some compounds showing up to 2.7-fold increase in aggregation at 25 μM concentration.
Some derivatives also demonstrated neuroprotective effects against Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cells. Molecular docking studies suggest that the orientation of the benzo[b]thiophene bicyclic aromatic ring plays a crucial role in determining whether a compound inhibits or promotes Aβ42 aggregation .
Urotensin-II Receptor Antagonism
A series of benzo[b]thiophene-2-carboxamide derivatives possessing an N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group have been evaluated as urotensin-II receptor antagonists. These compounds demonstrated potent binding affinities to the urotensin-II receptor, which is implicated in cardiovascular diseases.
Structure-activity relationship (SAR) studies investigating the effects of various substituents at the 5- and 6-positions of the benzo[b]thiophene-2-carboxamide moiety identified the 5-cyano analog (designated as 7f) as a particularly potent antagonist with an IC50 value of 25 nM. Despite its good metabolic stability, this compound showed potential limitations including CYP isozyme inhibition and suboptimal pharmacokinetic properties .
Structure-Activity Relationships
The biological activity of benzo[b]thiophene-2-carboxamide derivatives is strongly influenced by their substitution patterns and structural modifications.
CNS Activity Determinants
For CNS-active derivatives, the following structural features are important:
-
The nature of the amino group in N-(tert-aminoalkyl) derivatives
-
The length of the alkylene chain (optimal range: 2-5 carbon atoms)
-
Substituents on the aromatic rings
-
The presence of specific functional groups such as 4-aryl-4-hydroxypiperidino, 4-aryl-Δ-piperidino, 4-arylpiperidino, or 4-aryl-1-piperazinyl moieties
Amyloid-β Modulation Factors
For compounds that modulate amyloid-β aggregation:
-
The orientation of the bicyclic aromatic rings (either benzofuran or benzo[b]thiophene) determines whether compounds inhibit or accelerate Aβ42 aggregation
-
The presence of a methoxyphenol pharmacophore correlates with inhibitory activity
-
4-Methoxyphenyl substituents tend to promote Aβ42 fibrillogenesis
Synthetic Derivatives and Their Applications
Numerous derivatives of benzo[b]thiophene-2-carboxamide have been synthesized and evaluated for various applications. Table 2 summarizes some of these derivatives and their biological activities.
Table 2: Selected Benzo[b]thiophene-2-carboxamide Derivatives and Their Activities
Current Research Trends and Future Prospects
Research on benzo[b]thiophene-2-carboxamide and its derivatives continues to evolve, with several promising directions:
Alzheimer's Disease Research
The dual ability of specific derivatives to either inhibit or promote Aβ42 aggregation makes them valuable pharmacological tools for studying Alzheimer's disease mechanisms. Compounds that inhibit aggregation may have therapeutic potential, while those that promote aggregation could be useful for developing diagnostic tools or for studying the effects of accelerated amyloid formation .
Pain Management
The development of benzo[b]thiophene-2-carboxamide-based opioid receptor modulators with reduced side effects represents a significant advance in pain management research. Future work in this area may focus on optimizing the selectivity, potency, and pharmacokinetic properties of these compounds.
Cardiovascular Applications
Despite the challenges associated with the pharmacokinetic profiles of some urotensin-II receptor antagonists based on benzo[b]thiophene-2-carboxamide, this remains an active area of research with potential applications in the treatment of cardiovascular diseases. Further structural modifications may overcome the limitations of current compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume